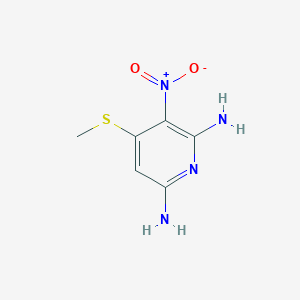
4-(Methylsulfanyl)-3-nitropyridine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Pyridinediamine,4-(methylthio)-3-nitro- is a chemical compound with a complex structure that includes a pyridine ring substituted with amino groups at positions 2 and 6, a methylthio group at position 4, and a nitro group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinediamine,4-(methylthio)-3-nitro- typically involves multi-step organic reactions. One common method starts with the nitration of 2,6-diaminopyridine to introduce the nitro group at position 3. This is followed by the introduction of the methylthio group at position 4 through a nucleophilic substitution reaction using methylthiol as the reagent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Pyridinediamine,4-(methylthio)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2,6-diaminopyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Aplicaciones Científicas De Investigación
2,6-Pyridinediamine,4-(methylthio)-3-nitro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Pyridinediamine,4-(methylthio)-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amino groups can form hydrogen bonds with biological molecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Pyridinediamine,4-methoxy-: Similar structure but with a methoxy group instead of a methylthio group.
2,6-Pyridinediamine,4-(butylthio)-: Contains a butylthio group instead of a methylthio group.
2,6-Pyridinediamine,4-(trifluoromethyl)-: Features a trifluoromethyl group at position 4.
Uniqueness
2,6-Pyridinediamine,4-(methylthio)-3-nitro- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and nitro groups allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
60282-77-1 |
|---|---|
Fórmula molecular |
C6H8N4O2S |
Peso molecular |
200.22 g/mol |
Nombre IUPAC |
4-methylsulfanyl-3-nitropyridine-2,6-diamine |
InChI |
InChI=1S/C6H8N4O2S/c1-13-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3,(H4,7,8,9) |
Clave InChI |
WSGNTHWBTKCHBZ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=NC(=C1[N+](=O)[O-])N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















